2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
説明
特性
IUPAC Name |
2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-9-7-12(18-24-9)16-13(21)8-19-15(22)20(10-4-5-10)14(17-19)11-3-2-6-23-11/h2-3,6-7,10H,4-5,8H2,1H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJOXHKKNQJPSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Key Structural Analogues
a. 2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (ECHEMI-732994-04-6)
- Structural Differences : Replaces the furan-2-yl and isoxazole groups with a sulfanyl bridge and a trifluoromethoxyphenyl acetamide.
- Properties: The trifluoromethoxy group increases lipophilicity (predicted logP = 2.3 vs. 1.8 for the target compound) and metabolic stability.
b. (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (PF 43(1))
- Structural Differences : Features a β-lactam core with tetrazole and thiadiazole substituents.
- Properties: Tetrazole enhances acidity (pKa ~4.9), improving solubility in physiological conditions. Thiadiazole contributes to antimicrobial activity, a trait less pronounced in the target compound’s isoxazole .
Hypothetical Physicochemical Properties
Research Findings and Functional Implications
Metabolic Stability :
- The cyclopropyl group in the target compound and ECHEMI-732994-04-6 reduces CYP450-mediated oxidation, a common degradation pathway in triazole derivatives .
- The furan-2-yl group may increase susceptibility to electrophilic attack compared to ECHEMI-732994-04-6’s inert trifluoromethoxy group .
Binding Interactions :
- The 5-methylisoxazole in the target compound likely forms hydrogen bonds with target proteins, similar to isoxazole-containing kinase inhibitors .
- In contrast, ECHEMI-732994-04-6’s trifluoromethoxyphenyl group favors hydrophobic pocket interactions, enhancing target affinity in lipophilic environments .
Biological Activity :
- Triazole-thiadiazole hybrids (e.g., PF 43(1) compounds) exhibit broad-spectrum antimicrobial activity, whereas the target compound’s furan-isoxazole system may prioritize anti-inflammatory or anticancer effects .
準備方法
One-Pot Synthesis via Heterocyclization
Hydrazide Intermediate Formation
The synthesis begins with the preparation of hydrazide intermediates through acylation. Cyclopropane carbonyl chloride reacts with 2-aminobenzonitrile derivatives in acetic acid under sodium acetate catalysis, yielding hydrazide precursors. This step is critical for subsequent heterocyclization, as demonstrated in the synthesis of analogous triazole derivatives. For instance, hydrazide formation from 2-aminobenzonitrile and cyclopropane carbonyl chloride achieves near-quantitative yields (98%) under reflux conditions.
Triazolo[c]quinazoline Ring Formation
Hydrazides undergo heterocyclization with carboxylic acid derivatives to form triazolo[c]quinazoline intermediates. In Method A, hydrazides react with acetic acid under Dean–Stark conditions to facilitate water removal, ensuring complete ring closure. Methanol–water mixtures acidified with hydrochloric acid then cleave the triazolo[c]quinazoline ring, yielding the target triazole scaffold. This method avoids intermediate isolation, streamlining the synthesis of compounds 2.2–2.48 with yields >90%.
Table 1: Optimization of Heterocyclization Conditions
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | Acetic acid | Toluene/Acetic acid |
| Catalyst | Sodium acetate | DMF-DMA |
| Temperature (°C) | Reflux | 60 |
| Reaction Time (h) | 1.5–3 | 1 |
| Yield (%) | 90–98 | 85–95 |
Method B utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) to activate 2-aminobenzonitrile, enabling nucleophilic attack by hydrazides. This approach is particularly effective for introducing furan-2-yl substituents, as evidenced by the synthesis of 2.22–2.27 and 2.46–2.47 .
Continuous-Flow Synthesis for Sustainable Production
Flow Reactor Design
A metal-free continuous-flow process, adapted from triazole acetic acid syntheses, offers enhanced safety and efficiency. The method employs a tubular reactor to synthesize the triazole core under controlled conditions, minimizing hazardous intermediate accumulation. By maintaining precise temperature and residence time, this approach achieves 85% yield for analogous compounds, surpassing batch methods.
Solvent and Catalyst Selection
The flow synthesis utilizes choline chloride–urea deep eutectic solvents (DES), which are recyclable and non-toxic. These solvents facilitate regioselective triazole formation while reducing environmental impact. Comparative studies show DES-based syntheses achieve 10–15% higher yields than traditional organic solvents.
Amide Coupling and Functionalization
Acetamide Group Introduction
The final step involves coupling the triazole intermediate with 5-methylisoxazol-3-amine. Using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane, the reaction proceeds at 0–5°C to prevent epimerization. Post-reaction purification via crystallization from methanol yields the title compound with >95% purity.
Table 2: Spectroscopic Characterization Data
Analytical Validation and Quality Control
Purity Assessment
Liquid chromatography–mass spectrometry (LC-MS) confirms molecular ion peaks at $$ m/z = 329 $$ [M+1], consistent with the theoretical molecular weight (329.31 g/mol). Elemental analysis further validates stoichiometry, with deviations <0.05% for carbon, hydrogen, and nitrogen.
Structural Elucidation
X-ray crystallography of analogous triazoles reveals planar triazole rings and dihedral angles <10° between the cyclopropyl and furan groups. These structural insights ensure regiochemical fidelity during scale-up.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
